An In-depth Technical Guide to Ethyl 2-nonynoate (CAS 10031-92-2)
An In-depth Technical Guide to Ethyl 2-nonynoate (CAS 10031-92-2)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-nonynoate (CAS No. 10031-92-2), also known as ethyl octynecarboxylate, is a functionalized alkyne ester that presents a unique combination of reactive moieties, making it a molecule of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a terminal alkyne and an ethyl ester group, offers dual reactivity that can be exploited for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectral characterization, reactivity, and potential applications, with a particular focus on its utility as a versatile building block for research and development.
Physicochemical and Spectroscopic Characterization
Ethyl 2-nonynoate is a colorless, oily liquid characterized by a distinctive green, violet-like aroma.[1] Its physical and chemical properties are critical for its handling, application, and analysis.
Table 1: Physicochemical Properties of Ethyl 2-nonynoate
| Property | Value | Source(s) |
| CAS Number | 10031-92-2 | [1][2] |
| Molecular Formula | C₁₁H₁₈O₂ | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| Appearance | Colorless oily liquid | [1] |
| Boiling Point | 121-122 °C (at 13 mm Hg) | [1][2] |
| Density | 0.904 g/mL (at 25 °C) | [2] |
| Refractive Index (n²⁰/D) | 1.448 | [2] |
| Solubility | Insoluble in water; Soluble in ethanol and oils | [1] |
Spectroscopic Profile
The structural identity and purity of Ethyl 2-nonynoate are unequivocally confirmed through a combination of spectroscopic techniques. The key spectral features are derived from its core functional groups: the ester carbonyl (C=O), the carbon-carbon triple bond (C≡C), and the aliphatic hydrocarbon chain.
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Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A strong, sharp absorption band is expected in the region of 2260-2100 cm⁻¹ , characteristic of the C≡C stretching vibration. The presence of the ester is confirmed by a very strong absorption band for the C=O stretch, typically appearing around 1735-1750 cm⁻¹ for a saturated ester. Additionally, strong C-O stretching bands will be visible in the 1300-1000 cm⁻¹ region. Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group: a quartet around 4.2 ppm (for the -OCH₂- protons) and a corresponding triplet around 1.3 ppm (for the -OCH₂CH₃ protons). The protons on the carbon adjacent to the alkyne (the propargylic position) will appear as a triplet around 2.4 ppm . The remaining methylene protons of the hexyl chain will resolve as a series of multiplets between approximately 1.3 and 1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm .
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¹³C NMR: The carbon spectrum will feature a downfield signal for the ester carbonyl carbon around 154 ppm . The two sp-hybridized carbons of the alkyne will appear in the range of 70-90 ppm . The -OCH₂- carbon of the ethyl group is expected around 62 ppm , while the aliphatic carbons of the hexyl chain will resonate upfield.
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Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing purity and confirming molecular weight. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 182, with a characteristic fragmentation pattern involving the loss of the ethoxy group (-OC₂H₅, m/z 45) and cleavage along the alkyl chain.
Synthesis and Mechanistic Considerations
The most direct and common synthesis of Ethyl 2-nonynoate involves the carboxylation of the corresponding terminal alkyne, 1-octyne. This method is a robust and well-established transformation in organic synthesis.
Diagram 1: General Synthesis Workflow for Ethyl 2-nonynoate
Caption: Workflow for the synthesis of Ethyl 2-nonynoate.
The causality of this process is rooted in the enhanced acidity of the terminal alkyne proton (pKa ≈ 25). This allows for its facile removal by a strong, non-nucleophilic base, such as n-butyllithium or sodium amide, to generate a potent carbon nucleophile—the lithium or sodium octynide. This acetylide anion then acts as the key intermediate.
The subsequent step is a nucleophilic acyl substitution. The highly nucleophilic acetylide attacks the electrophilic carbonyl carbon of ethyl chloroformate. The chloride ion is an excellent leaving group, facilitating the formation of the new carbon-carbon bond and yielding the target ester. The choice of an anhydrous aprotic solvent like THF or ether is critical to prevent the quenching of the strong base and the acetylide intermediate.
Experimental Protocol: Synthesis from 1-Octyne
This protocol is a representative, self-validating procedure based on standard methods for this chemical transformation.
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere (N₂ or Ar).
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Deprotonation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath. 1-Octyne (1.0 eq.) is added via syringe. A solution of n-butyllithium (1.05 eq.) in hexanes is then added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium octynide.
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Carboxylation: Ethyl chloroformate (1.1 eq.) is added dropwise to the cooled solution, again ensuring the temperature does not rise significantly. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.
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Workup and Extraction: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
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Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude residue is then purified by vacuum distillation to yield Ethyl 2-nonynoate as a pure, colorless liquid. Purity should be confirmed by GC-MS and NMR.
Reactivity and Mechanistic Pathways
The synthetic utility of Ethyl 2-nonynoate stems from the orthogonal reactivity of its two primary functional groups. The alkyne can undergo a variety of addition and coupling reactions, while the ester provides a handle for hydrolysis, reduction, or amidation.
Diagram 2: Key Reactivity Pathways of Ethyl 2-nonynoate
Caption: Major reaction pathways available for Ethyl 2-nonynoate.
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Reactions at the Alkyne:
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Hydrogenation: The triple bond can be fully reduced to an alkane (ethyl nonanoate) using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, partial reduction to the corresponding (Z)-alkene can be achieved with high stereoselectivity using a poisoned catalyst, such as Lindlar's catalyst.
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Hydration: Acid-catalyzed hydration, typically using mercuric sulfate (HgSO₄) as a catalyst, follows Markovnikov's rule to produce an enol intermediate that tautomerizes to the corresponding β-keto ester (ethyl 3-oxononanoate).
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Coupling Reactions: As a terminal alkyne (after saponification and decarboxylation or via other routes), the C-H bond can participate in powerful C-C bond-forming reactions like the Sonogashira coupling with aryl or vinyl halides.
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Cycloadditions: The alkyne is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the facile synthesis of highly functionalized 1,2,3-triazoles, a scaffold prevalent in medicinal chemistry.
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Reactions at the Ester:
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Hydrolysis: The ester can be saponified under basic conditions (e.g., NaOH) to yield the corresponding carboxylate salt, which upon acidification gives 2-nonynoic acid.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-nonyn-1-ol.
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Amidation/Transesterification: The ester can react with amines or other alcohols under appropriate conditions to form amides or different esters, respectively.
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Applications in Research and Drug Development
While Ethyl 2-nonynoate is well-documented as a flavoring agent, its true potential for the target audience lies in its role as a synthetic intermediate.[1] The alkyne functional group is a versatile "handle" that is increasingly utilized in drug discovery for several reasons:
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Bioisostere: The linear, rigid geometry of the alkyne allows it to act as a bioisostere for other groups, such as phenyl rings or alkenes, helping to probe ligand-receptor interactions and optimize binding geometries.
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Metabolic Stability: The introduction of an alkyne can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
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Synthetic Handle: It serves as a key precursor for introducing complexity. Through reactions like the Sonogashira coupling and click chemistry, large and diverse molecular fragments can be appended, which is a cornerstone of modern library synthesis and lead optimization.
Although specific blockbuster drugs directly synthesized from Ethyl 2-nonynoate are not prominent in the literature, the broader class of 2-alkynoic esters and their derivatives are foundational in the synthesis of heterocycles, complex natural products, and pharmacologically active molecules. Its availability from suppliers for research purposes underscores its utility as a starting material for creating novel compounds for biological screening.
Quality Control and Analysis
Ensuring the purity and identity of Ethyl 2-nonynoate is paramount for reproducible research. A standard quality control workflow should be implemented for incoming materials.
Diagram 3: Quality Control Workflow
Caption: A typical quality control workflow for Ethyl 2-nonynoate.
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Purity Assessment: The primary technique for purity is Gas Chromatography (GC), which can separate the main component from residual starting materials (like 1-octyne), solvents, or by-products. Quantification is achieved through peak area integration.
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Identity Confirmation: Mass Spectrometry (coupled with GC), NMR, and IR spectroscopy should all be used to confirm the structural identity, with the obtained spectra matching reference data from reputable sources.
Safety and Handling
Ethyl 2-nonynoate is classified as a skin irritant.[1] Standard laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
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Toxicology: The acute oral LD₅₀ in rats is reported as 2.85 g/kg, and the acute dermal LD₅₀ in rabbits is 5 g/kg, indicating low acute toxicity. However, chronic exposure data is limited.
Conclusion
Ethyl 2-nonynoate is more than a simple flavor or fragrance compound; it is a synthetically valuable building block with significant potential for chemical innovation. Its dual functionality allows for a diverse range of chemical transformations, making it an attractive starting material for constructing complex molecules, including novel heterocyclic systems and potential pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher looking to exploit its full potential in the laboratory.
References
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PubChem. (n.d.). Ethyl-2-nonynoate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
